N,1-bis(2-chlorophenyl)methanesulfonamide
Overview
Description
N,1-bis(2-chlorophenyl)methanesulfonamide: is an organic compound with the molecular formula C13H11Cl2NO2S It is a sulfonamide derivative, characterized by the presence of two chlorophenyl groups attached to a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,1-bis(2-chlorophenyl)methanesulfonamide typically involves the reaction of 2-chloroaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-chloroaniline+methanesulfonyl chloride→this compound+HCl
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N,1-bis(2-chlorophenyl)methanesulfonamide can undergo nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with sodium hydroxide can yield the corresponding sulfonamide derivative.
Oxidation and Reduction: Products vary based on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: N,1-bis(2-chlorophenyl)methanesulfonamide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical structure makes it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of N,1-bis(2-chlorophenyl)methanesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a similar functional group but lacking the chlorophenyl substituents.
N-phenylmethanesulfonamide: Similar structure but with only one phenyl group.
N,N-bis(2-chlorophenyl)sulfonamide: Similar but with different substitution patterns.
Uniqueness: N,1-bis(2-chlorophenyl)methanesulfonamide is unique due to the presence of two chlorophenyl groups, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N,1-bis(2-chlorophenyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S/c14-11-6-2-1-5-10(11)9-19(17,18)16-13-8-4-3-7-12(13)15/h1-8,16H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJOYXWLSVRJDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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